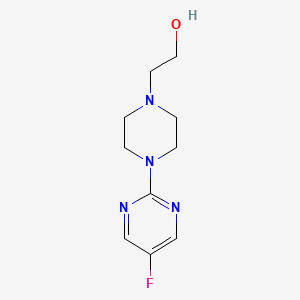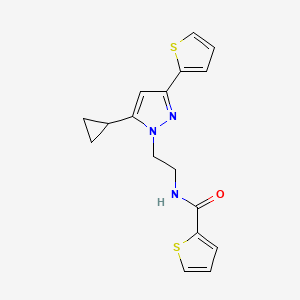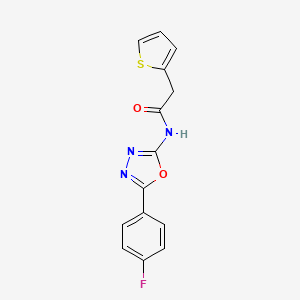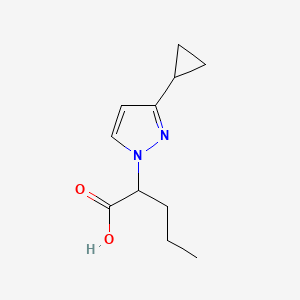![molecular formula C13H13F3O2 B2583614 2-{1-[4-Ttrifluoromethyl)phenyl]cyclobutyl}acetic acid CAS No. 1358805-32-9](/img/structure/B2583614.png)
2-{1-[4-Ttrifluoromethyl)phenyl]cyclobutyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
Spectral and Theoretical Analysis : A combined experimental and theoretical study on a cyclobutyl-thiazol-2-yl compound was conducted, examining its molecular structure, chemical shifts, and vibrational assignments based on density functional theory. HOMO–LUMO analysis and molecular electrostatic potential explored charge delocalization on the molecule, highlighting its structural and electronic properties (Kanmazalp et al., 2019).
Experimental and Theoretical Investigation : Research on N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide involved characterizing the compound through elemental analysis, NMR, and X-ray diffraction. The study also included molecular geometry, vibrational frequencies, and thermodynamic properties, highlighting the compound's molecular and electronic structure (Demir et al., 2012).
Potential Applications
Anticancer and Antibacterial Activities : A study on alkali metal complexes containing diclofenac and phenanthroline investigated their structures and evaluated their anticancer activity against lung and oral cancer cell lines, as well as their antibacterial potential. The complexes showed good antibacterial and anticancer activities, suggesting potential therapeutic applications (Shah et al., 2019).
Synthesis of Cyclobutane Analogues : The synthesis of cyclobutane analogues using α-pinene and potassium permanganate as raw materials was reported. These compounds were evaluated for their yields, indicating a method for creating diverse cyclobutane derivatives (Yin et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of the compound 2-{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Given its chemical structure, it may interact with various proteins or enzymes in the body, leading to changes in cellular function .
Biochemical Pathways
Due to the presence of the trifluoromethyl group, it may have the potential to interact with a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 2-{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid’s action are currently under investigation. As research progresses, more information about the specific effects of this compound will become available .
Action Environment
The action, efficacy, and stability of 2-{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds or enzymes .
Propriétés
IUPAC Name |
2-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)10-4-2-9(3-5-10)12(6-1-7-12)8-11(17)18/h2-5H,1,6-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBGTLVJSDHVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

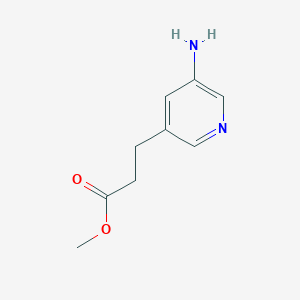

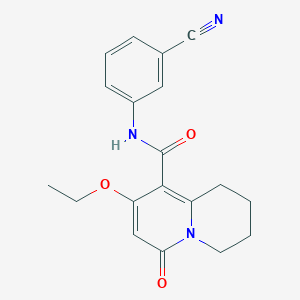
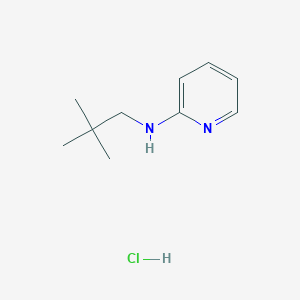
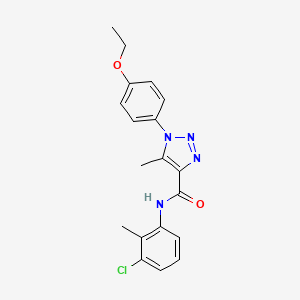
![1-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2583538.png)
![4-({Methyl[(2-oxo-4-phenylazetidin-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B2583539.png)
